3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Fragment-based drug discovery Lead-like properties Lipophilicity optimization

3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS 83724-99-6) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class—a fused, rigid, and planar N-heterocyclic scaffold widely recognized as a privileged structure in kinase inhibitor drug discovery. The compound features a 2-methyl substituent on the pyrazole ring and a primary alcohol-bearing propyl chain at the 6-position of the pyrimidine ring (molecular formula C₁₀H₁₃N₃O; MW 191.23 g/mol).

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 83724-99-6
Cat. No. B3156812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
CAS83724-99-6
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCO
InChIInChI=1S/C10H13N3O/c1-8-5-10-11-6-9(3-2-4-14)7-13(10)12-8/h5-7,14H,2-4H2,1H3
InChIKeyKPQOGSBXRMSOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS 83724-99-6): A Strategic Pyrazolopyrimidine Building Block for Kinase-Targeted Discovery


3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS 83724-99-6) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class—a fused, rigid, and planar N-heterocyclic scaffold widely recognized as a privileged structure in kinase inhibitor drug discovery [1]. The compound features a 2-methyl substituent on the pyrazole ring and a primary alcohol-bearing propyl chain at the 6-position of the pyrimidine ring (molecular formula C₁₀H₁₃N₃O; MW 191.23 g/mol) [2]. Its computed XLogP3 of 0.7 and single hydrogen bond donor (1 HBD; 3 HBA) position it within favorable physicochemical space for fragment-based or lead-like library design [2].

Why 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidine Propanols


Pyrazolo[1,5-a]pyrimidine analogs with identical propan-1-ol side chains are not freely interchangeable. Subtle changes at the 2- or 3-positions of the pyrazole ring—whether the absence of a methyl group, introduction of aryl/heteroaryl substituents, or addition of basic amine moieties—profoundly alter molecular weight (+85–105 Da), lipophilicity (ΔXLogP3 0.9–2.3), hydrogen bond acceptor count, and rotatable bond flexibility [1]. These physicochemical shifts directly impact solubility, permeability, metabolic stability, and target binding, meaning that SAR conclusions and in vivo outcomes obtained with one analog cannot be extrapolated to another without quantitative reconciliation [1].

3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol: Head-to-Head Physicochemical and Utility Differentiation Against Four Closest Analogs


Molecular Weight and Lipophilicity (XLogP3) Differentiation Against Des-Methyl and 2-Aryl/3-Thienyl Analogs

The target compound (MW 191.23 g/mol; XLogP3 0.7) occupies a unique low-molecular-weight, low-lipophilicity space compared to its closest analogs [1]. The des-methyl analog (CAS 83724-97-4) is 14 Da lighter (177.20 g/mol) with XLogP3 0.3 [2]. In contrast, 2-aryl substitution (CAS 893613-25-7) adds 92 Da (283.32 g/mol) and increases XLogP3 to 1.9 [3]; 3-thienyl substitution (CAS 893613-21-3) adds 68 Da (259.33 g/mol) with XLogP3 1.6 [4]; and 2-(4-dimethylaminophenyl) substitution (CAS 893613-29-1) adds 105 Da (296.37 g/mol) with XLogP3 2.0 [5]. The 2-methyl analog thus provides an intermediate lipophilicity and MW profile suitable for lead-like optimization, avoiding the excessive hydrophobicity of aryl-substituted analogs (XLogP3 > 1.5, associated with poorer developability) [1].

Fragment-based drug discovery Lead-like properties Lipophilicity optimization

Hydrogen Bond Acceptor Count Differentiation: Retaining Favorable Donor/Acceptor Ratio for CNS and Oral Bioavailability

The target compound has 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), giving a total H-bond count of 4 and an HBD:HBA ratio of 0.33 [1]. The des-methyl analog has identical counts (3 HBA, 1 HBD) [2]. However, the 2-(2-methoxyphenyl) analog introduces an additional ether oxygen, increasing HBA to 4 (+33% increase) and HBD:HBA ratio drops to 0.25 [3]. Similarly, the 3-(2-thienyl) analog has 4 HBA (including sulfur) [4], and the 2-(4-dimethylaminophenyl) analog has 4 HBA due to the tertiary amine [5]. The total H-bond count (HBD + HBA) of ≤5 and HBD ≤3 for the target compound falls within guidelines predictive of good CNS penetration and oral absorption, whereas the aryl-substituted analogs with HBA=4 exceed this threshold when combined with higher lipophilicity [1].

CNS drug design Oral bioavailability Hydrogen bonding

Rotatable Bond Count and Molecular Flexibility: A Minimalist Scaffold for Conformational Restriction

The target compound possesses only 3 rotatable bonds (the propanol side chain), whereas the 2-(2-methoxyphenyl) analog has 5 rotatable bonds (additional methoxy and aryl-aryl rotation) and the 3-(2-thienyl) and 2-(4-dimethylaminophenyl) analogs each have 4 rotatable bonds [1][2][3][4]. The des-methyl analog also has 3 rotatable bonds but lacks the methyl group that can contribute to hydrophobic pocket occupancy [2]. Fewer rotatable bonds reduce entropic penalty upon binding and improve ligand efficiency (LE) when the core scaffold already provides sufficient affinity [1].

Conformational restriction Ligand efficiency Scaffold optimization

Commercially Available Purity Grades and Supplier Diversity for Reproducible Procurement

3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is available from multiple global suppliers with purity specifications ranging from 95% to ≥98% (NLT 98%) . Specifically, MolCore offers NLT 98% purity under ISO certification, Leyan offers 97%, and Fluorochem and AKSci offer 95%+ . This multi-supplier, multi-grade landscape provides procurement flexibility and reduces single-supplier dependency. In contrast, the 2-aryl and 3-thienyl analogs (CAS 893613-25-7, 893613-21-3, 893613-29-1) are predominantly offered at a single purity grade (typically 95%) from fewer vendors .

Chemical procurement Purity specification Supply chain reliability

Primary Alcohol Handle Enables Modular Diversification: Superior Derivatization Versatility Over Non-Functionalized or Blocked Analogs

The primary alcohol at the terminus of the propyl chain is a versatile synthetic handle for esterification, etherification, oxidation to aldehyde/carboxylic acid, mesylation/tosylation for nucleophilic displacement, or Mitsunobu coupling [1]. This reactivity profile distinguishes it from the des-methyl analog (CAS 83724-97-4), which shares the alcohol but lacks the 2-methyl group that enhances core lipophilicity and may influence regioselectivity during scaffold decoration [2]. The 2-aryl and 3-thienyl analogs (CAS 893613-25-7, 893613-21-3) also bear the propanol moiety, but their bulkier substituents sterically hinder reactions at the alcohol or require additional protecting group strategies [3][4]. Furthermore, analogous compounds where the alcohol is oxidized to a carboxylic acid (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) are key intermediates for anagliptin-type DPP-4 inhibitors, illustrating the relevance of the 6-position propanol scaffold as a precursor to pharmaceutically validated chemotypes [5].

Synthetic intermediate Parallel library synthesis Medicinal chemistry diversification

Optimal Procurement and Deployment Scenarios for 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Libraries Targeting PI3Kδ and Related Lipid Kinases

With MW 191.23 g/mol, XLogP3 0.7, and only 3 rotatable bonds, this compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its pyrazolo[1,5-a]pyrimidine scaffold is a validated kinase hinge-binding motif, and class-level evidence demonstrates that appropriately decorated analogs achieve PI3Kδ IC₅₀ values in the low nanomolar range (0.018–1.892 μM) [2][3]. Procuring this compound at ≥97% purity ensures reliable fragment screening hit confirmation and minimizes false positives from impurities in biochemical assays.

Synthetic Intermediate for Anagliptin-Class DPP-4 Inhibitor Analogs and Related Protease-Targeted Therapeutics

The 2-methylpyrazolo[1,5-a]pyrimidine core with a functionalizable propyl chain at the 6-position is structurally related to the key anagliptin intermediate (2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) [1]. The primary alcohol can be oxidized to the carboxylic acid in a single step, providing a shorter synthetic route to DPP-4 inhibitor analogs. Multi-supplier availability (≥5 vendors) with tiered purity (95% to ≥98%) allows process chemistry groups to select cost-appropriate grades for early- vs. late-stage development [2].

Parallel Medicinal Chemistry Diversification for CNS-Penetrant Kinase Inhibitor Programs

The favorable H-bond profile (3 HBA, 1 HBD, total H-bond count ≤5) and moderate lipophilicity (XLogP3 0.7) predict good passive CNS permeability [1]. The unencumbered primary alcohol enables rapid parallel derivatization (ester, ether, amine, sulfonamide, triazole via click chemistry) without the steric hindrance that slows reactions of 2-aryl or 3-thienyl analogs [2]. Structure-activity relationship campaigns targeting CNS kinases (e.g., TRK, CDK) can efficiently generate 50–200 compound libraries from a single batch of this building block.

Antitubercular Drug Discovery Targeting Mycobacterial ATP Synthase or Cytochrome bc1

Pyrazolo[1,5-a]pyrimidines are established inhibitors of mycobacterial ATP synthase, with several analogs demonstrating potent whole-cell activity against Mycobacterium tuberculosis (low micromolar MIC values) [1]. The target compound's 2-methyl substitution pattern preserves the core scaffold while leaving the 3-, 5-, and 7-positions available for systematic SAR exploration [1]. Its low MW (191 Da) and favorable physicochemical profile make it an ideal starting point for hit-to-lead optimization in antitubercular programs where compound lipophilicity must be carefully controlled to maintain permeability across the mycobacterial cell wall without excessive mammalian cell toxicity.

Quote Request

Request a Quote for 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.